molecular formula C24H29N3O2S2 B12197023 N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12197023
M. Wt: 455.6 g/mol
InChI Key: JIEGXKFPMREPLK-UHFFFAOYSA-N
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Description

N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline is a useful research compound. Its molecular formula is C24H29N3O2S2 and its molecular weight is 455.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C24H29N3O2S2

Molecular Weight

455.6 g/mol

IUPAC Name

4-[3-(3-methylpiperidin-1-yl)sulfonylphenyl]-N-phenyl-3-propyl-1,3-thiazol-2-imine

InChI

InChI=1S/C24H29N3O2S2/c1-3-14-27-23(18-30-24(27)25-21-11-5-4-6-12-21)20-10-7-13-22(16-20)31(28,29)26-15-8-9-19(2)17-26/h4-7,10-13,16,18-19H,3,8-9,14-15,17H2,1-2H3

InChI Key

JIEGXKFPMREPLK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N4CCCC(C4)C

Origin of Product

United States

Biological Activity

N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazole ring, a sulfonamide group, and a propyl chain, contributing to its unique pharmacological properties. The molecular formula is C22H24N2O4SC_{22}H_{24}N_2O_4S, with a structure that allows for various interactions with biological targets.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : Many thiazole derivatives have shown inhibitory effects on enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling and glucose metabolism .
  • Anticancer Activity : Some thiazole-containing compounds have demonstrated the ability to induce apoptosis in cancer cells through intrinsic and extrinsic pathways. For instance, derivatives have been tested against various cancer cell lines, including HeLa and A549 cells, showing significant antiproliferative effects .
  • Antimicrobial Properties : There is evidence suggesting that thiazole derivatives possess antibacterial properties, which could be beneficial in treating infections caused by resistant bacteria .

Biological Activity Data

The following table summarizes the biological activity data related to this compound and its analogs:

Activity TypeTarget/AssayIC50 Value (µM)Reference
PTP1B InhibitionEnzymatic Assay8.66
AntiproliferativeHeLa Cells15.0
AntibacterialGram-positive Bacteria12.5
Insulin SensitizationGlucose Uptake AssayNot specified

Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

  • Anticancer Research : A study evaluated the anticancer potential of various thiazolidin derivatives against different tumor cell lines. The results indicated that some derivatives exhibited lower IC50 values compared to standard chemotherapeutics like irinotecan, suggesting enhanced efficacy in targeting cancer cells .
  • Metabolic Disorders : Another investigation focused on the effects of thiazolidin compounds on metabolic disorders. These compounds were shown to improve insulin sensitivity in animal models of type 2 diabetes by modulating glucose uptake and lipid profiles .

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